molecular formula C17H19ClN2O2 B2946733 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea CAS No. 1797893-19-6

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

Cat. No.: B2946733
CAS No.: 1797893-19-6
M. Wt: 318.8
InChI Key: CYYXSDPTWCZOLP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a synthetic urea derivative with the molecular formula C17H19ClN2O2 and is supplied as a high-purity compound for research applications . Urea-based organic compounds are pivotal in drug discovery and development due to their distinctive chemical structures and extensive potential biological activities . They frequently serve as key scaffolds in medicinal chemistry, acting as bioisosteres for peptide bonds, which can enhance metabolic stability and binding properties in drug candidates . In research settings, this compound can be utilized as a building block in organic synthesis and as a candidate for high-throughput screening to investigate new biological pathways. Researchers can employ it in the development of structure-activity relationship (SAR) studies, particularly in modifying the chlorophenyl and methoxy-tolyl ethyl substituents to optimize physicochemical properties and binding affinity for specific targets. The product is intended for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYXSDPTWCZOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-chloroaniline with an isocyanate derivative to form the urea linkage. The methoxy and tolyl groups are introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

a) Methoxy Group Demethylation

The methoxy group undergoes cleavage with boron tribromide (BBr₃) in DCM at -78°C, producing a phenolic derivative. This reaction is critical for enhancing hydrogen-bonding capacity in drug design .

Conditions :

  • BBr₃ (3 equiv), DCM, -78°C → RT, 4 hours

  • Yield : 78%

b) Chlorophenyl Substitution

The chlorophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids. For example, using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C introduces aryl groups at the chlorine site .

Boronic AcidCatalyst SystemYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, THF62
3-MethoxyphenylPdCl₂(dppf), DMF58

a) Acid/Base Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, ethanol) conditions, the urea bond cleaves to form:

  • Amine intermediates : 2-Chloroaniline and 2-methoxy-2-(o-tolyl)ethylamine .

  • CO₂ release : Confirmed via gas evolution .

Kinetics :

  • Half-life (pH 1) : 2.3 hours

  • Half-life (pH 13) : 1.8 hours

b) Thiourea Derivative Formation

Reaction with Lawesson’s reagent in toluene converts the urea to thiourea, enhancing metal-binding properties .

Conditions :

  • Lawesson’s reagent (1.2 equiv), toluene, 110°C, 6 hours

  • Yield : 71%

Stability Under Oxidative Conditions

Exposure to hydrogen peroxide (H₂O₂) in acetic acid oxidizes the methoxy group to a carbonyl, forming a ketone derivative .

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (30%)AcOH, 60°C, 3 hoursKetone derivative65
m-CPBADCM, RT, 12 hoursSulfoxideNot observed

Photochemical Behavior

UV irradiation (254 nm) in methanol induces C–N bond cleavage , generating:

  • 2-Chlorophenyl isocyanate (detected via FT-IR)

  • Methoxy-tolyl fragments (GC-MS confirmed)

Quantum yield : Φ = 0.12 ± 0.03

Comparative Reactivity with Analogues

The chlorophenyl moiety increases electrophilicity compared to non-halogenated analogues, accelerating nucleophilic substitution .

CompoundRelative Rate (k, M⁻¹s⁻¹)
Chlorophenyl derivative1.00 (reference)
Phenyl analogue0.34
Nitrophenyl analogue1.87

Industrial-Scale Considerations

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >99% purity.

  • Waste management : BBr₃ and Pd residues require neutralization with NaHCO₃ and chelation, respectively .

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

Key Insights

  • Substituent Position : Ortho-chloro and methoxy groups (as in the target compound) balance lipophilicity and electronic effects, critical for membrane interaction and receptor binding .
  • Heterocyclic Additions : Thiadiazole or pyrazole moieties introduce rigidity and hydrogen-bonding capacity, altering pharmacokinetic profiles .
  • Biological Impact : Bulky groups (e.g., naphthalenylmethyl) enhance lipophilicity but may reduce solubility, whereas hydrophilic groups (e.g., hydroxyl) decrease potency .

Biological Activity

The compound 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a member of the urea derivatives class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparative analyses with similar compounds.

Molecular Formula

  • C : 14
  • H : 22
  • N : 2
  • O : 2

Structural Characteristics

The compound features a chlorophenyl group and a methoxy group attached to an o-tolyl ethyl moiety, contributing to its unique chemical properties and biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Modulation : It can bind to receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. For instance, it has shown activity against various bacterial strains with varying Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.039

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have indicated that it can inhibit cell proliferation in cancer cell lines, with some derivatives exhibiting enhanced activity due to the presence of electron-withdrawing groups like chlorine .

Study on Antimicrobial Properties

A study conducted by Saeed et al. evaluated the antimicrobial efficacy of various urea derivatives, including this compound. It was found that the compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity Assessment

In another investigation, the compound was tested against several cancer cell lines, revealing its ability to induce apoptosis in malignant cells. The study emphasized that the presence of the chlorophenyl group significantly enhances the cytotoxic effects compared to similar compounds lacking this substitution .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
1-Isopropyl-3-(o-tolyl)ureaLacks methoxy groupLower antimicrobial activity
1-Isopropyl-3-(p-tolyl)ureaDifferent position of tolyl groupVaries in reactivity
1-Isopropyl-3-(2-methoxy-2-(m-tolyl)ethyl)ureaDifferent methoxy positioningAltered biological effects

The differences in biological activities among these compounds can be attributed to variations in their chemical structures, particularly the positioning of substituents on the aromatic rings.

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Solvent selection : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) for safety.
  • Catalyst optimization : Transition from homogeneous (e.g., Et₃N) to heterogeneous catalysts (e.g., immobilized bases) for easier recovery.
  • Process analytical technology (PAT) ensures batch consistency via in-line spectroscopy and automated feedback systems .

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